molecular formula C6H3ClF2O3S B6176979 3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 151389-57-0

3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B6176979
CAS No.: 151389-57-0
M. Wt: 228.6
InChI Key:
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Description

3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2O3S and a molecular weight of 228.6 g/mol. It is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 3,5-difluoro-4-hydroxybenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinic Acids: Formed from reduction reactions.

Scientific Research Applications

3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzenesulfonyl Chloride: Similar in structure but lacks the hydroxyl group at the 4-position.

    4-Hydroxybenzenesulfonyl Chloride: Similar but lacks the fluorine atoms at the 3 and 5 positions.

Uniqueness

3,5-difluoro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

151389-57-0

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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